5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile
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Overview
Description
5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile is a complex organic compound that features a benzo[d]oxazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or related reagents under controlled conditions.
Attachment of the 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Group: This can be done through a Suzuki-Miyaura coupling reaction, which requires a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The boronate ester group can undergo various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The boronate ester group can be used in cross-coupling reactions, making this compound valuable in synthetic organic chemistry.
Materials Science:
Biology and Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with various biomolecules.
Industry
Polymer Chemistry: Potential use in the synthesis of polymers with specific properties.
Electronics: Applications in the development of organic electronic devices.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile depends on its application:
Catalysis: The boronate ester group facilitates cross-coupling reactions by forming transient complexes with palladium catalysts.
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-2-phenylbenzo[d]oxazole-7-carbonitrile: Lacks the boronate ester group, which limits its applications in cross-coupling reactions.
2-(2-methyl-3-phenyl)benzo[d]oxazole-7-carbonitrile: Lacks both the hydroxymethyl and boronate ester groups, reducing its versatility.
Uniqueness
The presence of the boronate ester group in 5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile makes it particularly valuable for cross-coupling reactions, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H23BN2O4 |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C22H23BN2O4/c1-13-16(7-6-8-17(13)23-28-21(2,3)22(4,5)29-23)20-25-18-10-14(12-26)9-15(11-24)19(18)27-20/h6-10,26H,12H2,1-5H3 |
InChI Key |
HTCXKYJKJZAOIK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=NC4=CC(=CC(=C4O3)C#N)CO)C |
Origin of Product |
United States |
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